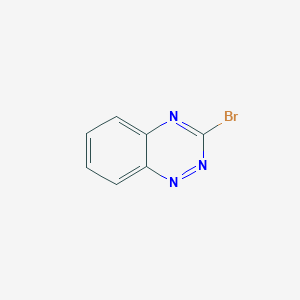

3-Bromo-1,2,4-benzotriazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1,2,4-benzotriazine is a heterocyclic compound with the molecular formula C7H4BrN3. It is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms.

Métodos De Preparación

The synthesis of 3-Bromo-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated aromatic compound with a nitrogen-containing reagent. For instance, the preparation might involve the use of bromobenzene derivatives and azides in the presence of a catalyst . Industrial production methods often employ microwave-assisted synthesis or solid-phase synthesis to enhance yield and efficiency .

Análisis De Reacciones Químicas

3-Bromo-1,2,4-benzotriazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often facilitated by palladium catalysts.

Common reagents used in these reactions include palladium acetate, cuprous iodide, and trifluoroacetic acid. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block : This compound serves as a precursor for synthesizing various derivatives and complex organic molecules. It can undergo nucleophilic aromatic substitutions under mild conditions, facilitating the creation of new compounds with tailored properties .

- Synthesis of Derivatives : It has been utilized in the synthesis of benzotriazine derivatives that exhibit significant biological activities .

2. Biology

- Biological Activity : Research indicates that this compound exhibits antifungal, anticancer, and antiviral properties. These activities are attributed to its ability to interact with various biological targets .

- Protein Labeling : The compound has been used for site-selective protein labeling through genetic incorporation methods. This application is particularly relevant in biorthogonal reactions that facilitate the study of protein interactions in physiological conditions .

3. Medicine

- Therapeutic Potential : Derivatives of this compound are being explored for their potential as new therapeutic agents. They have shown promise in treating various diseases due to their biological activities .

- Anticancer Research : Specific studies have indicated that benzotriazine derivatives can selectively target oxygen-poor cells in solid tumors, making them candidates for cancer treatment .

Data Tables

| Derivative Name | Biological Activity |

|---|---|

| 6-Chloro-3-propyl-1,2,3-benzotriazin | Potentially different receptor interactions |

| 6-Fluoro-3-propyl-1,2,3-benzotriazin | Enhanced lipophilicity affecting bioavailability |

Case Studies

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This highlights their potential use as anti-pathogenic agents.

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis through modulation of signaling pathways related to cell survival.

Mecanismo De Acción

The mechanism by which 3-Bromo-1,2,4-benzotriazine exerts its effects is primarily through its interaction with biological molecules. It can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved often include those related to cell proliferation and apoptosis .

Comparación Con Compuestos Similares

3-Bromo-1,2,4-benzotriazine is unique among triazine compounds due to its specific bromine substitution, which imparts distinct electronic properties. Similar compounds include:

1,2,3-Triazine: Another isomer with different nitrogen positioning.

1,3,5-Triazine: Known for its use in herbicides and resins.

Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Studied for its antifungal activity.

These compounds share the triazine core but differ in their substituents and specific applications, highlighting the versatility and adaptability of the triazine family .

Actividad Biológica

3-Bromo-1,2,4-benzotriazine is a compound belonging to the benzotriazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4BrN3. The presence of the bromine atom and the triazine ring contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzotriazines exhibit significant antimicrobial properties. For instance, a study highlighted that benzotriazole derivatives can act against various pathogens, including bacteria and fungi. Although specific data on this compound is limited, related compounds in the benzotriazine class have shown promising results against microbial infections .

Anticonvulsant Activity

In vivo tests have demonstrated that certain benzotriazine derivatives exhibit anticonvulsant activity. For example, a study reported that a derivative with similar structural characteristics to this compound showed selective anticonvulsant effects. This suggests potential therapeutic applications in seizure disorders .

Antiparasitic Activity

Benzotriazole derivatives have also been evaluated for their antiparasitic effects. A notable study found that certain benzotriazole compounds exhibited significant activity against protozoan parasites such as Trypanosoma cruzi. While specific data for this compound is not available, its structural relatives indicate a potential for similar biological activity .

The mechanisms underlying the biological activities of benzotriazines often involve interactions with specific biological targets:

- Antimicrobial Mechanism : Benzotriazines may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial metabolism.

- Anticonvulsant Mechanism : These compounds might modulate neurotransmitter systems or ion channels in the central nervous system.

- Antiparasitic Mechanism : Benzotriazines may interfere with metabolic pathways unique to parasites.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-bromo-1,2,4-benzotriazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQCLSWXWQFVTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.